Bisisopropenyl ether

Bisphenol synthesis Water scavenger Acid catalysis

Bisisopropenyl ether (BIPE; diisopropenyl ether; CAS 4188-73-2) is a bifunctional α,β-unsaturated ether (molecular formula C₆H₁₀O; MW 98.14 g/mol) wherein two isopropenyl groups are linked by a single oxygen atom. The compound possesses two terminal 1-methylethenyl moieties capable of undergoing cationic polymerization, acid-catalyzed addition, and acetal-forming reactions with hydroxyl-containing substrates.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B8321285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisisopropenyl ether
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC(=C)OC(=C)C
InChIInChI=1S/C6H10O/c1-5(2)7-6(3)4/h1,3H2,2,4H3
InChIKeyFKTLISWEAOSVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisisopropenyl Ether Procurement Guide: Essential Properties and Comparator Landscape


Bisisopropenyl ether (BIPE; diisopropenyl ether; CAS 4188-73-2) is a bifunctional α,β-unsaturated ether (molecular formula C₆H₁₀O; MW 98.14 g/mol) wherein two isopropenyl groups are linked by a single oxygen atom [1]. The compound possesses two terminal 1-methylethenyl moieties capable of undergoing cationic polymerization, acid-catalyzed addition, and acetal-forming reactions with hydroxyl-containing substrates [2]. BIPE is commercially available at ≥98% purity (GC), with a boiling point of 92–96 °C at 22 mmHg and refractive index n20/D 1.5660–1.5685 [3].

Why Bisisopropenyl Ether Cannot Be Replaced by Generic Divinyl or Dipropenyl Ethers


Bisisopropenyl ether occupies a distinct reactivity niche among bifunctional vinyl-type ethers because its α-methyl substitution on each double bond simultaneously controls two critical reaction outcomes: the identity of the hydrolysis by-product and the reactivity of the resulting acetal linkage. Substituting BIPE with divinyl ether—the closest structural analog—introduces acetaldehyde as an unavoidable degradation product, a known toxicant and mutagen [1]. In bisphenol synthesis, BIPE uniquely functions as a water scavenger whose hydrolysis generates the reactant ketone (acetone) rather than a foreign by-product, a recycled-input advantage absent from dipropenyl ether or any non-isopropenyl vinyl ether [2]. These two differentiation dimensions—toxicological safety of degradation products and chemical compatibility of hydrolysis coproducts with the parent reaction—mean that BIPE cannot be generically interchanged with alternatives without altering process safety profiles, purification requirements, or overall yield.

Quantitative Differentiation Evidence for Bisisopropenyl Ether: Head-to-Head Comparator Data


Bis-Phenol A Synthesis Water Management: BIPE vs. Acetone Baseline

In the acid-catalyzed condensation of phenol with acetone to produce bisphenol A, one mole of water is generated per mole of bisphenol A product, and this water inhibits the strong acid cation exchange resin catalyst at levels exceeding 1–2%, reducing rates and conversions [1]. Substituting acetone with BIPE eliminates this inhibition by scavenging one mole of water per mole of BIPE, with the hydrolysis product being acetone itself—the ketone reactant. Using the phenol-acetone stoichiometry of 2 PhOH : 1 acetone yielding 1 bisphenol A : 1 H₂O, switching to the BIPE pathway (2 PhOH : 1 BIPE) yields 2 bisphenol A : 1 H₂O, thereby doubling the product-to-water ratio [1]. The patent explicitly states that BIPE is 'uniquely suited as a water scavenger because its reaction product with water is acetone' [1].

Bisphenol synthesis Water scavenger Acid catalysis

Acetal Thermoset Degradation Safety: Diisopropenyl Ether (PDIP) vs. Divinyl Ether (PDV) Networks

In lignin-based acetal thermoset networks, poly(ethylene glycol) diisopropenyl ether (PDIP) was directly compared to poly(ethylene glycol) divinyl ether (PDV) as the cross-linking soft segment. The PDIP-based thermoset releases acetone upon acidic hydrolysis, whereas the PDV-based thermoset releases acetaldehyde—a confirmed carcinogenic and mutagenic compound [1]. In addition to the toxicological advantage, the PDIP thermoset exhibits greater resistance to acidic hydrolysis than the PDV analog, and delivers thermal stability values of Td₅% = 253 °C, Td₃₀% = 349 °C, and Tₛ = 152 °C [1]. While the quantitative hydrolysis rate of PDIP acetal linkages was not reported, the known acid-catalyzed hydrolysis rate constant for divinyl ether (k_H⁺ = 0.0084 M⁻¹ s⁻¹ at 25 °C in dilute HClO₄) provides a relevant baseline for the inherently faster hydrolysis of vinyl ether-derived acetals [2].

Reversible acetal networks Lignin-based thermosets Degradation toxicology

Diol Protection By-Product Advantage: Diisopropenyl Ether vs. 2-Alkoxypropenes and Ketone Reagents

In the synthesis of 2-substituted-1,3-dioxacycloalkanes (DOCAs; acetonides) from diols, diisopropenyl ether (BIPE) reacts exothermically to form the cyclic acetal while producing a ketone (acetone) as the sole by-product [1]. By contrast, 2-alkoxypropene reagents produce an alcohol as by-product, necessitating additional purification steps because most DOCA end-uses require neat or aprotic-solvent conditions rather than protic solvent (alcohol) contamination [1]. Ketone-based methods (e.g., acetone with ZnCl₂ catalyst) generate water as a by-product, shifting equilibrium unfavorably [1]. The trimethylsiloxy method reports yields of 70–80% with trimethylsilanol as by-product [1], whereas the BIPE-based process benefits from favorable thermodynamics (exothermic reaction) and an easily removed volatile ketone co-product that does not interfere with subsequent synthetic steps [1].

Hydroxyl protection Acetonide formation Diol chemistry

Bisisopropenyl Ether: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Conversion Bisphenol A Production Using Ion-Exchange Resin Catalysis

In continuous bisphenol A production employing strong acid cation exchange resin beds, catalyst deactivation by water accumulation limits conversion and increases recycle stream burden [1]. Substituting a portion of the acetone feed with BIPE chemically scavenges reaction water, reducing its steady-state concentration. The patent literature establishes that BIPE hydrolysis generates acetone—the same ketone reactant—thereby increasing the product-to-water molar ratio from 1:1 (acetone pathway) to 2:1 (BIPE pathway) without introducing foreign species [1]. This scenario directly applies to any ion-exchange-catalyzed bisphenol process where water levels exceed 1–2% and catalyst activity is compromised [1].

Circular-by-Design Lignin-Based Acetal Thermosets with Non-Toxic Degradation

For sustainable materials requiring acid-triggered degradation (e.g., recyclable composites, temporary adhesives, controlled-release matrices), PDIP—the PEG-functionalized derivative of BIPE—forms acetal cross-links that hydrolyze to release acetone rather than acetaldehyde, in direct contrast to divinyl ether-based PDV systems [1]. The PDIP-lignin thermoset demonstrates Td₅% of 253 °C, Td₃₀% of 349 °C, and Tₛ of 152 °C, with qualitative evidence of superior acid-hydrolysis resistance relative to PDV [1]. Procurement of BIPE as a precursor to PDIP is indicated when end-of-life degradation product safety is a regulatory or environmental design requirement [1].

Multi-Step Organic Synthesis Requiring Clean Diol Protection Without Protic By-Products

When synthetic sequences demand that a 1,2- or 1,3-diol be temporarily protected as a dioxacycloalkane (acetonide), BIPE offers the unique advantage among diunsaturated ethers of producing only a volatile, aprotic ketone (acetone) as the reaction by-product [1]. This eliminates the alcohol contamination inherent to 2-alkoxypropene reagents and avoids the equilibrium-limiting water generated by direct ketone methods [1]. This scenario is particularly relevant in pesticide synthesis and natural product total synthesis, where the DOCA intermediate must be carried forward into subsequent anhydrous or base-sensitive transformations without a protic quench step [1].

Cationic Photopolymerization for Coatings and Adhesives Requiring Controlled Cross-Link Density

As a bifunctional isopropenyl ether, BIPE can serve as a reactive diluent or cross-linking monomer in cationic UV-cure formulations. While specific cure-speed comparisons with divinyl ether-based reactive diluents are not quantitatively reported in the collected evidence, BIPE's structural analogy to isopropenyl alkyl ethers—which polymerize cationically under mild conditions [1]—supports its utility. The α-methyl substitution on each double bond distinguishes BIPE from unsubstituted vinyl ether cross-linkers by altering the reactivity ratio and potentially the glass transition temperature of the cured network, though procurement decisions based on this application should be validated with direct kinetic measurements against the specific divinyl ether alternative under consideration [1].

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